2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE
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Overview
Description
2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The methyl group is introduced at the 2-position of the indole ring through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Attachment of Piperidine and Pyridine Moieties: The piperidine and pyridine groups are introduced through nucleophilic substitution reactions. The piperidine ring can be synthesized from piperidine and the pyridine ring from pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-((4-methylpiperidin-1-yl)(pyridin-3-yl)methyl)-1H-indole
- 2-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)-1H-indole
- 2-methyl-3-((4-methylpiperidin-1-yl)(pyridin-5-yl)methyl)-1H-indole
Uniqueness
What sets 2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE apart is its specific substitution pattern, which can lead to unique biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-methyl-3-[(4-methylpiperidin-1-yl)-pyridin-4-ylmethyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-15-9-13-24(14-10-15)21(17-7-11-22-12-8-17)20-16(2)23-19-6-4-3-5-18(19)20/h3-8,11-12,15,21,23H,9-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABFEBBOJPREEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=NC=C2)C3=C(NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816227 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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